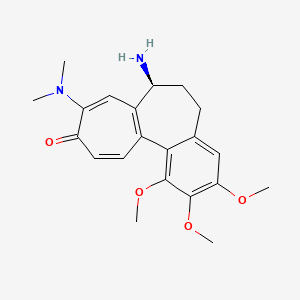
Ethanediamide, N,N'-bis(2,4,6-trinitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- typically involves the reaction of ethanediamide with 2,4,6-trinitrophenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as distillation and filtration to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and explosives due to its high nitrogen content.
Mecanismo De Acción
The mechanism of action of ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules. The pathways involved include nucleophilic attack on the nitro groups and subsequent formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(2,4,6-trinitrophenyl)oxamide
- Hexanitrooxanilide
- Ethanediamide, N1,N2-bis(2,4,6-trinitrophenyl)-
Uniqueness
Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its high nitrogen content and the presence of multiple nitro groups make it particularly useful in applications requiring high energy density and reactivity .
Propiedades
Número CAS |
27986-95-4 |
|---|---|
Fórmula molecular |
C14H6N8O14 |
Peso molecular |
510.24 g/mol |
Nombre IUPAC |
N,N'-bis(2,4,6-trinitrophenyl)oxamide |
InChI |
InChI=1S/C14H6N8O14/c23-13(15-11-7(19(29)30)1-5(17(25)26)2-8(11)20(31)32)14(24)16-12-9(21(33)34)3-6(18(27)28)4-10(12)22(35)36/h1-4H,(H,15,23)(H,16,24) |
Clave InChI |
NKDXVHGJEHYZHY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
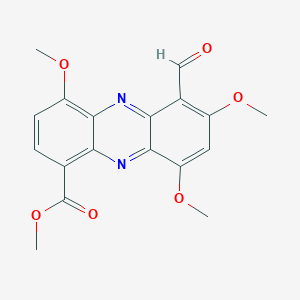
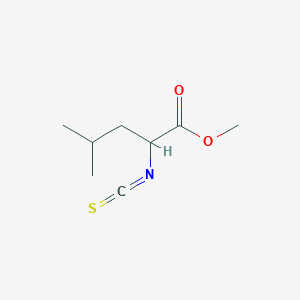
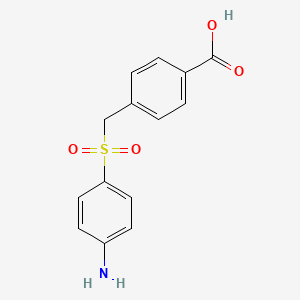
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)

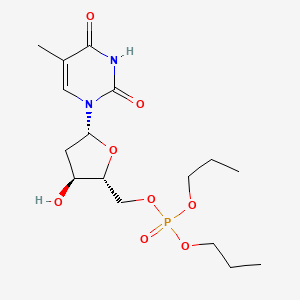
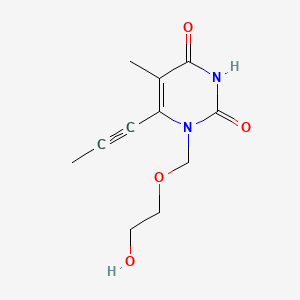
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)
